molecular formula C8H6N2O B8711598 2-Amino-3H-indol-3-one

2-Amino-3H-indol-3-one

Cat. No.: B8711598
M. Wt: 146.15 g/mol
InChI Key: NXTVAYZXNKQSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3H-indol-3-one (CAS 475142-96-2) is a substituted indole derivative of significant interest in synthetic and medicinal chemistry research. It serves as a versatile precursor and key synthetic intermediate for constructing more complex heterocyclic systems, particularly within the broader class of indole alkaloids, which are prevalent in biologically active compounds and natural products . Its molecular formula is C8H6N2O, and it has a molecular weight of 146.15 g/mol . The unique electronic environment of this compound, created by the presence of both an amino group (a strong electron donor) and a keto group within the indole structure, makes it a valuable scaffold for various chemical transformations . Key areas of research application include its use in the development of novel one-pot synthetic sequences and its role as a core structure in the exploration of compounds with potential biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties, which are commonly associated with the indole pharmacophore . The product requires specific storage conditions to maintain stability: it must be kept in a dark place, sealed and dry, at a temperature of 2-8°C . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-8-7(11)5-3-1-2-4-6(5)10-8/h1-4H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTVAYZXNKQSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Transformation Pathways of 2 Amino 3h Indol 3 One

Nucleophilic Reactivity of the 2-Amino-3H-indol-3-one System

The 3H-indol-3-one core contains a highly electrophilic imine-like carbon at the C2 position, making it susceptible to attack by various nucleophiles. The outcomes of these reactions are often dependent on the nature of the nucleophile and the specific reaction conditions employed.

Reactions with N- and S-Nucleophiles

The reaction of the 3H-indol-3-one system with nitrogen and sulfur nucleophiles can lead to complex transformations. Studies on the analogous compound, 2-chloro-3H-indol-3-one, show that it reacts with N- and S-nucleophiles to yield 3-substituted indol-2-ones. researchgate.net This outcome suggests that the initial nucleophilic attack at the C2 position is followed by a rearrangement of the indole (B1671886) skeleton.

In the case of this compound, nitrogen nucleophiles such as hydrazine (B178648) hydrate (B1144303) have been used in the synthesis of 3-aminoindoles from related 2-(3-oxoindolin-2-yl)-2-arylacetonitrile precursors. mdpi.com This reaction proceeds via microwave-assisted heating and results in the formation of the corresponding 3-aminoindole. mdpi.com The proposed mechanism involves the formation of a hydrazone intermediate, followed by the extrusion of a phenylacetonitrile (B145931) molecule to yield an azo-heteroarene, which subsequently rearranges to the final 3-aminoindole product. mdpi.com

Table 1: Summary of Reactions with N- and S-Nucleophiles

Nucleophile Type Reactant System Product Type Reference
N- and S-Nucleophiles 2-Chloro-3H-indol-3-one 3-Substituted Indol-2-ones researchgate.net

Reactions with C-Nucleophiles

Carbon nucleophiles readily react with the 3H-indol-3-one system, typically via a 1,2-nucleophilic addition mechanism. Research on 2-phenyl-3H-indol-3-one demonstrates that carbon nucleophiles, such as the anions of diethyl malonate and ethyl acetoacetate, attack the electrophilic C2 carbon. rsc.org This addition leads to the formation of intermediate anions which can then undergo further reactions. rsc.org A similar reactivity pattern is expected for this compound, where the C2 position serves as the primary site for nucleophilic attack by C-nucleophiles. The reaction of 2-chloro-3H-indol-3-one with C-nucleophiles can result in either 2-substituted indol-3-ones or 3-substituted indol-2-ones, highlighting the complex nature of these transformations. researchgate.net

Electrophilic Transformations of this compound

While the core structure of this compound possesses electrophilic centers, its tautomeric forms can exhibit significant nucleophilicity, enabling reactions with electrophiles.

Electrophilic Aromatic Substitution on the Indole Core (e.g., at C3 position)

Standard indole systems are electron-rich heterocycles that readily undergo electrophilic aromatic substitution, with the C3 position being the most favored site of attack. ic.ac.ukresearchgate.netnih.gov This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the reaction. ic.ac.uk

However, in the case of this compound, the C3 position is a carbonyl carbon, which is inherently electrophilic and not susceptible to attack by other electrophiles. The reaction can be rationalized by considering the tautomeric equilibrium. This compound can exist in equilibrium with its tautomer, 2-amino-3-hydroxyindole. This enol tautomer possesses a C2-C3 double bond and is highly electron-rich, making the C3 position strongly nucleophilic. This enhanced nucleophilicity at C3 in the tautomeric form allows it to react with various electrophiles, consistent with the typical reactivity pattern observed for indoles. nih.gov

Oxidative Chemistry and Pathways to this compound Derivatives

The electron-rich nature of the aminoindole system makes it susceptible to oxidation, particularly in the presence of air and light.

Autooxidation Processes in Specific Media

Unprotected 3-aminoindole derivatives, including this compound, are known for their instability. mdpi.com They are sensitive to air and light and have a tendency to undergo oxidative dimerization. mdpi.com This autooxidation process is a key decomposition pathway. The reaction likely proceeds through a radical mechanism, leading to the formation of a covalent bond between two indole units. Pd-catalyzed oxidative homo-dimerization of indole derivatives to form 3,3'-linked biindolyl scaffolds via direct C-H transformations is a known synthetic route, which may mirror the products of autooxidation. rsc.org This process underscores the compound's sensitivity to oxidative conditions and its propensity to form dimeric structures.

Table 2: Summary of Transformation Pathways

Reaction Type Position(s) Involved Key Intermediate/Tautomer Typical Product Reference
Nucleophilic Addition C2 N/A C2-substituted indolin-3-one rsc.org
Electrophilic Substitution C3 2-Amino-3-hydroxyindole C3-substituted indole ic.ac.ukresearchgate.net

Oxidation of Indole Nucleus (e.g., by ozone)

The oxidation of the indole nucleus represents a key transformation for accessing the indolin-3-one scaffold. The ozonolysis of indole derivatives, which are cyclic enamines, serves as a direct method for cleaving the 2,3-double bond and introducing oxygen functionalities. The reaction proceeds via the Criegee mechanism, which involves a series of highly reactive intermediates. tandfonline.commsu.eduwikipedia.org

Initially, ozone engages in a concerted 1,3-dipolar cycloaddition with the electron-rich 2,3-double bond of the indole. This step forms a highly unstable primary ozonide, known as a 1,2,3-trioxolane. tandfonline.commsu.edu This primary ozonide rapidly undergoes fragmentation through a cycloreversion process. For an indole, this fragmentation can theoretically occur via two pathways, but studies on ethyl indole-2-carboxylate (B1230498) indicate a specific fragmentation mode that leads to the formation of a carbonyl oxide intermediate. tandfonline.com This carbonyl oxide is a key zwitterionic species in the ozonolysis pathway. msu.edu

In the presence of a nucleophilic solvent such as methanol, this reactive carbonyl oxide intermediate is efficiently trapped. The solvent intercepts the intermediate to form a stable α-methoxyhydroperoxide, which can be isolated. tandfonline.com The isolation of these solvent-trapped carbonyl oxides provides strong evidence for the proposed mechanism and confirms the role of the carbonyl oxide as the central intermediate in the ozonolysis of indoles. tandfonline.com Subsequent chemical treatment of the hydroperoxide, for instance with triphenylphosphine, can reduce it to yield the corresponding aldehyde derivative. tandfonline.com

Table 1: Key Intermediates in the Ozonolysis of Indole Derivatives

Intermediate Structure Name Description
Primary Ozonide 1,2,3-Trioxolane Formed from the initial 1,3-dipolar cycloaddition of ozone to the indole 2,3-double bond. It is highly unstable. tandfonline.commsu.edu
Carbonyl Oxide Criegee Intermediate A zwitterionic species formed from the fragmentation of the primary ozonide. It is a key reactive intermediate. tandfonline.commsu.edu

Intramolecular Rearrangements and Cyclization Processes

The this compound core and its precursors are involved in various intramolecular rearrangements and cyclization reactions that are fundamental to the synthesis of more complex heterocyclic systems. These processes include reductive pathways and cascade cycloadditions, which enable the construction of fused ring systems.

Reductive Cyclization Pathways

Based on a comprehensive review of the available literature, specific examples and detailed mechanistic studies of reductive cyclization pathways originating directly from this compound could not be identified. While reductive couplings and cyclizations are known for related indole structures like isatins, the specific application of this pathway to the 2-amino substituted indolin-3-one is not well-documented in the searched scientific sources. organic-chemistry.org

Cascade Cycloaddition Reactions

A significant transformation pathway for constructing the indolin-3-one core involves a one-pot cascade reaction of o-alkynylnitrobenzenes with maleimides. This process is facilitated by a dual Au(III)–Cu(II) catalytic system and proceeds through several distinct mechanistic steps. tandfonline.com

The cascade is initiated by the Au(III)-catalyzed cycloisomerization of the o-alkynylnitrobenzene. This step transforms the linear precursor into a cyclic nitrone intermediate known as an isatogen (B1215777). The isatogen is a reactive 1,3-dipole that is crucial for the subsequent cycloaddition step. tandfonline.com

Following its formation, the isatogen undergoes a [3+2] dipolar cycloaddition reaction with a maleimide (B117702) derivative present in the reaction mixture. This cycloaddition forms a complex, fused isoxazolidine (B1194047) moiety. The final step of the cascade is the ring-opening of this isoxazolidine intermediate, a process assisted by the synergistic action of the Au(III) and Cu(II) catalysts under neutral conditions, to yield the final hydroxysuccinimide-substituted indolin-3-one product. tandfonline.com This cascade reaction demonstrates high efficiency and atom economy, allowing for the construction of complex molecular architectures from simple starting materials in a single operation. tandfonline.com

Table 2: Substrate Scope in the Cascade Synthesis of Indolin-3-ones

o-Alkynylnitrobenzene Substituent (R¹) N-Substituted Maleimide (R²) Product Yield (%)
Phenyl Methyl 52
4-Methylphenyl Methyl 80
4-Methoxyphenyl Methyl 82
4-Fluorophenyl Methyl 75
4-Chlorophenyl Methyl 73
2-Thienyl Methyl 65
Phenyl Ethyl 78
Phenyl Propyl 75
Phenyl Phenyl 71

Data sourced from a study on Au(III)-Cu(II) catalyzed cascade reactions. tandfonline.com

Derivatization Strategies for 2 Amino 3h Indol 3 One and Analogues

N-Substitution and Functionalization of the Indole (B1671886) Nitrogen Atom

The nitrogen atom within the indole ring (N-1) is a key site for functionalization. N-substitution of the isatin (B1672199) core, a precursor to 2-Amino-3H-indol-3-one, can alter the molecule's stability and reactivity. nih.gov The N-H proton of isatin is acidic, allowing for deprotonation by a base to form a highly conjugated isatin anion. nih.gov This anion can then react with various electrophiles, primarily alkylating agents like alkyl halides or sulfates, to yield N-substituted derivatives. nih.gov

Commonly used bases for this transformation include sodium hydroxide (B78521) (NaOH), sodium hydride (NaH), calcium hydride (CaH₂), and potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF). nih.govtandfonline.com Microwave-assisted synthesis has emerged as an efficient method for N-alkylation, often leading to higher yields and shorter reaction times. researchgate.net For instance, the reaction of isatin with alkyl bromides in the presence of K₂CO₃ in DMF under microwave irradiation provides a facile route to N-alkyl isatins. researchgate.net

The choice of alkylating agent allows for the introduction of a wide array of functional groups at the N-1 position. Reactive agents such as allyl, benzyl, and propargyl bromides have been shown to give excellent yields. tandfonline.com This method is also suitable for synthesizing N-alkylated isatins with electron-withdrawing groups on the aromatic ring. tandfonline.com Beyond simple alkylation, N-acylation and N-arylation reactions are also possible, further expanding the chemical diversity of the resulting analogues. researchgate.net

Table 1: Examples of N-Substitution Reactions on Isatin Derivatives
Starting MaterialReagent(s)ConditionsProductReference
IsatinAlkyl Bromide, K₂CO₃DMF, MicrowaveN-Alkylisatin researchgate.net
IsatinAlkyl Halide, CaH₂DMF, 40-50°CN-Alkylisatin tandfonline.com
IsatinPhenacyl Bromide, K₂CO₃DMF, MicrowaveN-Phenacylisatin nih.gov
5-BromoisatinAlkyl Halide, K₂CO₃DMF, MicrowaveN-Alkyl-5-bromoisatin researchgate.net

Functional Group Interconversions on the Indolone Core

Functional group interconversion refers to the transformation of one functional group into another within a molecule, a fundamental strategy in organic synthesis. solubilityofthings.com On the indolone core, these transformations can dramatically alter the molecule's properties.

The isatin scaffold can be a precursor for the synthesis of derivatives containing a carboxamide group. For instance, N-substituted 5-carboxamide-isatin derivatives have been synthesized and studied. researchgate.net The generation of 2-amino-indole-3-carboxamides can be achieved through a one-pot, two-step process starting from 2-halonitrobenzene and cyanoacetamides. nih.gov This sequence involves an initial nucleophilic aromatic substitution followed by a reductive cyclization process to form the final indole-3-carboxamide product. nih.gov

The introduction of hydroxyl (-OH) groups onto the indolone core is a significant modification strategy. Hydroxylation can profoundly influence a molecule's physical and chemical properties, including lipophilicity and conformational dynamics. hyphadiscovery.com Aldol (B89426) reactions involving isatin are a prime example of introducing a hydroxyl group. The C-3 keto group of isatin is highly reactive and can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as acetaldehyde, to form 3-substituted 3-hydroxyindolin-2-ones. nih.gov These β-hydroxyl carbonyl compounds are valuable intermediates for further synthesis. irapa.org The introduction of a hydroxyl group can also serve to address potential metabolic weak spots if it occurs at a site prone to oxidation. hyphadiscovery.com

Derivatization of the Exocyclic 2-Amino Group

The exocyclic 2-amino group of this compound and its analogues is a primary amine, making it a versatile handle for a range of derivatization reactions. nih.gov

The reaction of a primary amine with an aldehyde or ketone results in the formation of an imine, commonly known as a Schiff base. nih.gov The 2-amino group on the indolone ring can readily participate in this condensation reaction. For example, reacting substituted 2-amino derivatives with various aldehydes or ketones, often in an alcohol solvent and sometimes with an acid catalyst, yields the corresponding Schiff base. jocpr.comorientjchem.org This reaction creates a C=N double bond, linking the indolone core to another molecular fragment, thereby enabling the synthesis of a large library of diverse structures. orientjchem.org

Table 2: Examples of Schiff Base Formation Reactions
Amine ReactantCarbonyl ReactantConditionsProduct TypeReference
Substituted 2-aminothiazoleSubstituted indole-3-carbaldehydeEthanol, H₂SO₄ (cat.), RefluxIndole-Thiazole Schiff Base jocpr.com
2-amino benzo[d]thiazoleAromatic aldehydeMo-Al₂O₃ composite, p-TSA, RTBenzothiazole-Aldehyde Schiff Base niscpr.res.in
Aniline (B41778) derivatives2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehydeEthanol, Acetic Acid, 78°CIndole-Aniline Schiff Base orientjchem.org

Amide bond formation is a cornerstone of organic and medicinal chemistry. acs.org The 2-amino group can be acylated by reacting with carboxylic acids or their derivatives (like acyl chlorides) to form an amide linkage. researchgate.net Direct amidation between a carboxylic acid and an amine can be facilitated by coupling agents. acs.org This reaction creates a stable amide bond, connecting the 2-position of the indolone ring to a wide variety of acyl groups. This strategy has been employed in the synthesis of N-acyl derivatives of 3-aminoindoles, where the amino group is protected or functionalized via acylation. nih.gov This derivatization is crucial for modifying the electronic and steric properties of the exocyclic group.

Analytical Derivatization for Chromatographic and Spectroscopic Analysis

The analytical determination of this compound and its analogues can be challenging due to factors such as low concentration in complex matrices, inherent instability, and poor chromatographic retention or detection characteristics. Analytical derivatization is a crucial strategy employed to overcome these limitations by chemically modifying the analyte to improve its detectability and stability for various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) or fluorescence detection (FLD).

Derivatization reactions for this compound primarily target its two reactive functional groups: the primary aromatic amine and the ketone. The choice of derivatizing agent and method depends on the analytical technique to be used and the specific goals of the analysis, such as enhancing sensitivity, improving selectivity, or increasing stability.

Derivatization for Selective Detection

Selective detection is paramount when analyzing trace amounts of this compound in complex biological or environmental samples. Derivatization can introduce a specific chemical moiety, or "tag," that allows for highly sensitive and selective detection by techniques like fluorescence or mass spectrometry.

For the primary aromatic amine group of this compound, several fluorescent labeling reagents can be employed to enhance detection in HPLC-FLD. These reagents react with the amine to form a highly fluorescent derivative, significantly lowering the limit of detection. Commonly used reagents include o-phthaldialdehyde (OPA) in the presence of a thiol, 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. While OPA derivatives can sometimes suffer from instability, dansyl chloride provides stable derivatives suitable for di- and polyamines. nih.gov Another approach involves using novel fluorescent derivatization reagents such as 2-(9-carbazole)-ethyl-chloroformate (CEOC) and 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), which react with aromatic amines to form stable derivatives with strong fluorescence. nih.govresearchgate.net

The ketone functional group at the C-3 position can be targeted for derivatization to improve detection in LC-MS. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form stable hydrazones that can be readily analyzed by LC-MS, often in negative ion mode. nih.govresearchgate.net Hydroxylamine and its derivatives can also be used to form oximes, introducing a nitrogen atom that can enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry. ddtjournal.com

The following table summarizes derivatization reagents for the selective detection of this compound based on its functional groups.

Functional GroupDerivatization ReagentDetection MethodAdvantages
Primary Aromatic Amineo-Phthaldialdehyde (OPA)/ThiolHPLC-FLDFast reaction time.
Primary Aromatic Amine9-Fluorenylmethyl chloroformate (FMOC-Cl)HPLC-FLDStable derivatives.
Primary Aromatic AmineDansyl ChlorideHPLC-FLD/MSStable derivatives, suitable for MS.
Primary Aromatic Amine2-(9-Carbazole)-ethyl-chloroformate (CEOC)HPLC-FLDStable derivatives with strong fluorescence. researchgate.net
Primary Aromatic Amine2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA)HPLC-FLD/MSHigh sensitivity and formation of stable derivatives. nih.gov
Ketone2,4-Dinitrophenylhydrazine (DNPH)LC-MSStable hydrazone formation, good for negative ion mode MS. nih.gov
KetoneHydroxylamineLC-MSForms oximes, enhances ESI-MS ionization efficiency. ddtjournal.com
Ketone2-Hydrazinoquinoline (HQ)LC-MSCan simultaneously derivatize ketones and other functional groups. nih.gov

Triphenylmethyl Alkylation for Stability

Unprotected 3-aminoindoles are known to be sensitive to light and air, often leading to oxidative dimerization and decomposition, which can compromise analytical results. nih.gov To mitigate this instability, the primary amino group of this compound can be protected through derivatization. Triphenylmethyl chloride (trityl chloride, TrCl) is a widely used reagent for the protection of primary amines. chemicalbook.com

The reaction of this compound with triphenylmethyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine, would yield the N-tritylated derivative. The bulky triphenylmethyl group sterically hinders the amino group, preventing its participation in degradation reactions and thereby increasing the stability of the molecule during sample storage and analysis.

This derivatization strategy is particularly useful when the primary goal is to stabilize the analyte for accurate quantification, even if it does not directly enhance detector response. The resulting tritylated compound can be analyzed by LC-MS, where the mass of the derivative will be significantly higher, shifting it to a region of the mass spectrum with potentially less interference.

The table below outlines the derivatization of this compound with triphenylmethyl chloride for enhanced stability.

AnalyteDerivatization ReagentReaction ProductPurpose of DerivatizationAnalytical Technique
This compoundTriphenylmethyl chloride (TrCl)N-(3-oxo-3H-indol-2-yl)triphenylmethylamineProtection of the primary amine group to increase stability.LC-MS

Advanced Spectroscopic and Structural Characterization of 2 Amino 3h Indol 3 One

Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei.

The ¹H NMR spectrum of the more stable tautomer, 3-amino-1H-indole, provides a template for understanding the proton environments of the core structure. In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the amino group, and the N-H proton of the indole (B1671886) ring. mdpi.com

For the specific tautomer 2-Amino-3H-indol-3-one, the following signals would be anticipated:

Aromatic Protons (H-4, H-5, H-6, H-7): These protons would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets) would depend on their position on the benzene ring.

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group. The chemical shift for these protons can vary but is often observed around δ 4.0-5.5 ppm and is exchangeable with D₂O.

3H-Indole Proton (H-2): Unlike the 3-amino-1H-indole tautomer, this structure lacks a proton at the C-2 position. The 3H-indole itself does not have a proton on the nitrogen, so the characteristic N-H signal (often seen above δ 10 ppm in indoles) would be absent. mdpi.com

The table below presents representative ¹H NMR data for a related 3-aminoindole derivative to illustrate the typical chemical shifts for the core indole structure.

Interactive Table: Representative ¹H NMR Data for a 2-Aryl-3-aminoindole Derivative

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
NH (indole) 10.44 br. s -
Aromatic H 7.74 d 8.8
Aromatic H 7.62 d 7.8
Aromatic H 7.22 d 8.1
Aromatic H 7.06-6.99 m -
Aromatic H 6.89 t 7.4
NH₂ 4.30 br. s -

Data derived from 2-(4-Methoxyphenyl)-1H-indol-3-amine in DMSO-d₆. mdpi.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms.

Key expected signals include:

Ketone Carbonyl (C-3): A signal in the highly deshielded region, typically δ > 180 ppm, characteristic of a ketone.

Iminoketone Carbon (C-2): A signal for the sp²-hybridized carbon double-bonded to the amino group, expected around δ 160-170 ppm.

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): Six signals in the aromatic region, generally between δ 110 and 140 ppm. The carbons attached to nitrogen (C-3a and C-7a) would be at the lower field end of this range.

The following table shows representative ¹³C NMR data from a substituted 3-aminoindole derivative, which helps to approximate the shifts for the carbons of the fused ring system. acs.org

Interactive Table: Representative ¹³C NMR Data for a Substituted 3-aminoindole

Carbon Chemical Shift (δ) ppm
C-7a 137.9
C-2 133.7
C-4 132.6
C-6 123.4
C-3a 115.1
C-5 108.8
C-3 107.3
C-7 106.5

Data derived from a di-Boc protected 3,4-diaminoindole in DMSO-d₆. acs.org

Vibrational Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would be characterized by several key absorption bands that correspond to its specific functional groups.

The most significant expected vibrational modes are:

N-H Stretching: The amino (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the range of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of a ketone carbonyl group would be expected in the region of 1680-1720 cm⁻¹. Conjugation with the imine group might shift this to a slightly lower wavenumber.

C=N Stretching: The imine double bond would show a stretching vibration in the 1640-1690 cm⁻¹ range. This peak could potentially overlap with the C=C aromatic stretches.

C=C Stretching: Aromatic ring stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically appears around 1590-1650 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Ketone (C=O) Stretch 1680 - 1720 Strong
Imine (C=N) Stretch 1640 - 1690 Medium-Variable
Aromatic C=C Stretch 1450 - 1600 Medium
Amino (-NH₂) Bend (Scissoring) 1590 - 1650 Medium

Data for related 3-aminoindole derivatives show N-H stretches around 3332 cm⁻¹. mdpi.com

Mass Spectrometric (MS) Characterization and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula of a compound with high accuracy.

The molecular formula for this compound is C₈H₆N₂O, which corresponds to a monoisotopic mass of 146.0480 g/mol . In HRMS, the compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 147.0553.

Upon ionization, the molecule undergoes fragmentation, providing valuable structural information. The fragmentation pattern of this compound would likely proceed through several characteristic pathways:

Loss of Carbon Monoxide (CO): A common fragmentation for ketones is the loss of a neutral CO molecule (28 Da), which would lead to a fragment ion at m/z 119.

Loss of Hydrogen Cyanide (HCN): Fragmentation of the five-membered ring could result in the elimination of HCN (27 Da).

Loss of an Amino Radical (•NH₂): Cleavage of the C-N bond could lead to the loss of an amino radical (16 Da).

Electronic Transitions Studied by Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Molecules with conjugated π-systems, like this compound, typically exhibit strong absorption in the UV-Vis range.

The chromophore of this compound consists of a benzene ring fused to a conjugated α,β-unsaturated iminoketone system. The expected electronic transitions would be:

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the extensive conjugated system. These are expected to occur in the 250-350 nm range. A related dithiocarbamic anhydride derivative of indole showed an absorption maximum at 290 nm. dss.go.th

n → π transitions:* These lower-intensity absorptions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals. These transitions occur at longer wavelengths, potentially extending into the visible region (>350 nm), and are often responsible for the color of a compound. The same derivative mentioned above also showed an absorption at 410 nm. dss.go.th

The solvent can influence the wavelength of maximum absorption (λₘₐₓ). Polar solvents can stabilize the ground state of the n electrons, leading to a blue shift (shift to shorter wavelength) for n → π* transitions.

Elemental Composition Determination (Elemental Analysis)

Elemental analysis is a process where a sample of a material is analyzed for its elemental composition. For a pure organic compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should correspond closely to the theoretical values calculated from its molecular formula.

For this compound (C₈H₆N₂O):

Molecular Weight: 146.15 g/mol

Theoretical Composition:

Carbon (C): 65.75%

Hydrogen (H): 4.14%

Nitrogen (N): 19.17%

Oxygen (O): 10.95%

Experimental results from combustion analysis are typically considered acceptable if they are within ±0.4% of the calculated values. nih.govresearchgate.net This technique confirms the empirical formula of a newly synthesized compound and serves as a crucial indicator of its purity.

Interactive Table: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 8 96.088 65.75
Hydrogen H 1.008 6 6.048 4.14
Nitrogen N 14.007 2 28.014 19.17
Oxygen O 15.999 1 15.999 10.95

| Total | | | | 146.149 | 100.00 |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure, properties, and reactivity of a compound.

Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), it has been determined that, to date, no single-crystal X-ray diffraction data for the specific compound this compound has been publicly reported. The search for alternative names such as "isatin-2-imine" and "2-aminoindolone" also did not yield any crystallographic information for the parent compound.

While crystal structures for numerous derivatives of the 2-amino-indole scaffold have been determined and deposited in crystallographic databases, the parent molecule, this compound, remains uncharacterized by this technique in the public domain. The absence of this data prevents a detailed discussion of its specific solid-state structure, including precise bond lengths and angles, as well as its packing arrangement and intermolecular interactions in the crystalline form.

Therefore, a definitive analysis of the solid-state structure of this compound based on experimental X-ray diffraction data cannot be provided at this time. The determination of its crystal structure would be a valuable contribution to the field of heterocyclic chemistry, providing crucial insights into the fundamental structural properties of this indole derivative.

Computational and Theoretical Chemistry of 2 Amino 3h Indol 3 One

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of 2-Amino-3H-indol-3-one. These calculations provide insights into the molecule's behavior at the electronic level.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, methods like DFT, often with the B3LYP functional, and Ab Initio Hartree-Fock (HF) are used in conjunction with basis sets such as 6-311++G(d,p) to find the optimized structure. nih.govmdpi.com The resulting geometrical parameters, including bond lengths and angles, can be compared with experimental data from X-ray crystallography for validation. nih.gov Studies on similar indole (B1671886) derivatives have shown that optimized structures calculated via DFT methods are generally in good agreement with experimental results. nih.govnih.gov

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, this would involve examining the rotation around single bonds, such as the C-N bond of the amino group, to identify the most stable conformers and the energy barriers between them. Such analysis is crucial as the molecule's conformation can significantly influence its reactivity and biological activity. researchgate.net

ParameterDescriptionTypical Computational MethodExpected Outcome for this compound
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.DFT (e.g., B3LYP/6-311++G(d,p))Prediction of all bond lengths (C=O, C=N, C-N, C-C, N-H, C-H) in Angstroms (Å).
Bond Angles The angle formed between three connected atoms.DFT (e.g., B3LYP/6-311++G(d,p))Determination of the angles around each atom, defining the molecule's shape.
Dihedral Angles The angle between two intersecting planes, used to define conformations.DFT (e.g., B3LYP/6-311++G(d,p))Characterization of the planarity of the indole ring and the orientation of the amino group.
Conformational Energy The relative stability of different conformers.Potential Energy Surface (PES) ScanIdentification of the lowest energy (most stable) conformer and rotational energy barriers.

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in specific orbitals. youtube.com Quantum chemical calculations are used to determine the energies and shapes of these molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the distribution of HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating capability; likely localized on the amino group and aromatic ring.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting capability; likely localized on the carbonyl group and the imine bond.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.Relates to chemical reactivity, stability, and electronic transitions. A smaller gap implies higher reactivity.
Electron Density The probability of finding an electron in a particular region of the molecule.Reveals the distribution of charge and identifies electron-rich and electron-deficient regions.

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. nih.gov These frequencies correspond to specific bond stretching, bending, and wagging motions. The calculated IR spectrum for this compound would show characteristic peaks for N-H stretching (amino group), C=O stretching (ketone), and C=N stretching, aiding in the structural elucidation. Calculated frequencies are often scaled by a factor to improve agreement with experimental data. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical chemical shifts that can be compared with experimental spectra to assign signals to specific atoms in the this compound structure.

SpectrumCalculated ParameterComputational MethodInformation Gained for this compound
IR Vibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP)Identification of functional groups (N-H, C=O, C=N) and their vibrational modes.
UV-Vis Absorption Wavelengths (λmax)TD-DFTPrediction of electronic transitions (e.g., n→π, π→π) and the color of the compound.
NMR Chemical Shifts (δ, ppm)GIAOAssignment of ¹H and ¹³C signals to specific nuclei in the molecule's backbone and functional groups.

Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the electron localization in a molecule. Regions of high ELF/LOL values indicate areas where electrons are paired, such as in covalent bonds or as lone pairs. For this compound, ELF and LOL maps would visually distinguish the covalent bonds, the lone pairs on the nitrogen and oxygen atoms, and the delocalized π-system of the indole ring.

Reduced Density Gradient (RDG): This analysis is particularly useful for visualizing and characterizing non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces. researchgate.net An RDG analysis of this compound could reveal intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, which would contribute to the stability of its preferred conformation.

The properties and behavior of a molecule can change significantly in solution compared to the gas phase. Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are common approaches where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netcapes.gov.br These models can be used to re-optimize the geometry of this compound and recalculate its spectroscopic properties in different solvents, providing results that are more comparable to experimental measurements conducted in solution. nih.gov

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govbiointerfaceresearch.com This is crucial for understanding its potential biological activity and for structure-based drug design.

The process involves:

Preparation of the Ligand and Receptor: A 3D structure of this compound is generated and energy-minimized. A 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different positions and orientations (poses) of the ligand within the binding site of the protein.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the protein's amino acid residues. researchgate.net

Given the structural similarity of the indole core to tryptophan, potential targets for this compound could include enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase (IDO), or various kinases where indole-based compounds have shown inhibitory activity. tandfonline.comnih.gov Docking simulations could predict the binding affinity and mode of interaction with such targets, providing a hypothesis for its mechanism of action.

Computational Elucidation of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving complex organic molecules like this compound. rsc.org Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies, providing a detailed, molecular-level understanding of reaction dynamics. While direct computational studies on the reaction mechanisms of this compound are not extensively documented, insights can be drawn from theoretical investigations of analogous indole derivatives and related heterocyclic systems.

One of the key areas where computational elucidation is valuable is in understanding the tautomeric equilibria of this compound. This compound can exist in several tautomeric forms, including the amino-keto, imino-enol, and amino-enol forms. DFT calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents. jcchems.comnih.govnih.gov For instance, studies on similar heterocyclic systems have shown that the relative energies of tautomers can be significantly influenced by the solvent environment, with polar solvents often stabilizing more polar tautomers. researchgate.net The calculated energy profile for the interconversion between these forms can reveal the transition state structures and the energy barriers, indicating the kinetic feasibility of tautomerization. jcchems.com

Furthermore, computational methods are instrumental in investigating the reactivity of this compound with various reagents. For example, in reactions with electrophiles or nucleophiles, DFT calculations can map out the potential energy surface of the reaction. This allows for the identification of the most favorable reaction pathway and the prediction of regioselectivity and stereoselectivity. Studies on related indolin-2-one systems have utilized DFT to understand their behavior in condensation and substitution reactions. nih.gov These computational models can help in rationalizing experimentally observed product distributions and in designing more efficient synthetic routes.

Molecular dynamics simulations, another computational technique, can provide insights into the role of solvent molecules and dynamic effects on the reaction mechanism. By simulating the movement of atoms over time, these methods can reveal how solvent molecules interact with the reactants and transition states, influencing the reaction rate and outcome.

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships through computational methods is a cornerstone of modern medicinal and materials chemistry. mdpi.com By calculating various molecular descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) for compounds like this compound. These relationships are crucial for predicting the biological activity, chemical reactivity, and physical properties of novel derivatives without the need for extensive experimental synthesis and testing.

A fundamental aspect of predicting reactivity is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr For this compound and its derivatives, DFT calculations can provide precise values for these orbital energies.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, as shown in the table below. These descriptors, based on conceptual DFT, provide a quantitative measure of different aspects of reactivity.

Reactivity Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the electrophilic power of a molecule.

This table is generated based on established principles of conceptual DFT and is intended to be illustrative for this compound.

By calculating these descriptors for a series of this compound derivatives with different substituents, it is possible to establish correlations between these computational parameters and experimentally observed reactivity. For example, a higher electrophilicity index might correlate with increased reactivity towards nucleophiles.

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the amino group, indicating sites susceptible to electrophilic attack, while regions of positive potential would indicate sites prone to nucleophilic attack. dergipark.org.tr

Biological and Biochemical Studies of 2 Amino 3h Indol 3 One Derivatives

Enzymatic Biotransformations and Biocatalysis involving 2-Amino-3H-indol-3-one Analogues

The study of enzymatic processes involving this compound and its analogues reveals nature's sophisticated biochemical machinery for synthesizing and modifying complex heterocyclic structures. While direct biotransformation pathways for this compound are a subject of ongoing research, analogous enzymatic systems provide significant insight. For instance, the biotransformation of 2-benzoxazolinone (B145934) in soil leads to the formation of 2-amino-(3H)-phenoxazin-3-one (APO) and 2-acetylamino-(3H)-phenoxazin-3-one (AAPO), demonstrating a microbially-driven process where two molecules of the substrate are required to form one molecule of the product. researchgate.net

Furthermore, research into the biosynthesis of natural products containing similar five-membered ring systems, such as the 2-amino-3-hydroxycyclopent-2-enone (C₅N) unit, has uncovered dedicated multi-enzyme pathways. nih.gov In the biosynthesis of ECO-02301, a three-enzyme cascade has been identified:

An ALA synthase (ORF34) condenses succinyl-CoA and glycine (B1666218) to produce 5-aminolevulinate (ALA). nih.gov

An acyl-CoA ligase (ORF35) converts ALA to ALA-CoA. nih.gov

The ALA synthase then catalyzes a second, novel transformation, cyclizing ALA-CoA into the C₅N ring. nih.gov

This C₅N unit is subsequently ligated to a polyenoic acid by an ATP-dependent amide synthetase (ORF33). nih.gov Such pathways, which involve enzymatic activation, cyclization, and ligation, serve as powerful models for understanding the potential biocatalytic routes for the synthesis and derivatization of this compound analogues in various biological systems.

Interactions with Specific Biomolecular Targets and Pathways

Derivatives based on the indole (B1671886) scaffold have been extensively investigated for their ability to interact with specific and high-value biomolecular targets, leading to the modulation of critical cellular pathways.

Alarmone synthetases, such as RelA/SpoT homolog (RSH) proteins, are crucial for bacterial survival under stress conditions, as they synthesize the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp). mdpi.com This molecule regulates adaptive responses like antibiotic tolerance and biofilm formation. mdpi.com Consequently, inhibiting these enzymes is a promising antibacterial strategy.

Molecular docking studies have been performed to assess the binding ability of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives to the alarmone synthetases RelMtb from Mycobacterium tuberculosis and RelSeq from Streptococcus equisimilis. nih.gov These studies revealed that indole derivatives are promising candidates for developing inhibitors of (p)ppGpp synthetases. mdpi.com The docking models showed that the indole moiety could interact with key residues in the enzyme's active site, including Tyr309, which is essential for the synthetic activity of RelMtb. mdpi.com This binding potential suggests that the this compound scaffold can be a valuable starting point for designing novel antibacterial agents that target the stringent response pathway in pathogenic bacteria. nih.gov

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical control point in cell cycle regulation and apoptosis. mdpi.comscispace.com In many cancers where p53 is not mutated, its function is suppressed by MDM2 overexpression. mdpi.com Disrupting the MDM2-p53 protein-protein interaction (PPI) can reactivate p53, representing a key therapeutic strategy. mdpi.com

Spiro-oxindole derivatives, which are structurally related to this compound, have emerged as potent inhibitors of this interaction. mdpi.comnih.gov These compounds mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that fit into a hydrophobic pocket on the MDM2 protein. mdpi.com

Structure-based optimization has led to the development of novel spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds that are chemically stable and effectively interrupt the MDM2-p53 PPI. nih.gov For example, compound BI-0252 demonstrated in vivo efficacy in a xenograft model. nih.gov Similarly, another study identified indolone derivative A13 as a potent dual inhibitor of both MDM2 and the related protein MDMX, with Ki values of 0.031 µM and 7.24 µM, respectively. mdpi.com Treatment of cancer cells with these compounds leads to an increase in p53 levels and the subsequent expression of p53 target genes like p21, ultimately inducing cell cycle arrest or apoptosis. mdpi.commdpi.comekb.eg

Table 1: Activity of Indole Derivatives as MDM2-p53 Interaction Inhibitors
CompoundCompound ClassTarget(s)Activity MetricValueReference
Nutlin-3Imidazoline AnalogMDM2-p53IC50 (MCF7 cells)11.6 µM mdpi.com
BI-0252Spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole]MDM2-p53Demonstrated in vivo efficacy nih.gov
Compound A13Indolone DerivativeMDM2 / MDMXKi0.031 µM / 7.24 µM mdpi.com
Compound 7fSpiro-indoline-pyrazolo[3,4-b]pyridineMDM2-p53IC50 (MCF7 cells)3.05 ± 0.12 µM ekb.eg

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic AMP (cAMP). nih.gov Inhibition of PDE4, particularly the PDE4B isoform, is a validated therapeutic approach for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and multiple sclerosis. nih.govresearchgate.net

A series of 2-(1H-indol-3-yl)-quinoxaline derivatives has been identified as a new class of selective PDE4B inhibitors. researchgate.net One of the most promising compounds, 3b , exhibited a PDE4B IC₅₀ of 0.39 ± 0.13 µM. researchgate.net It demonstrated significant selectivity for PDE4B over other isoforms, with approximately 27-fold selectivity over PDE4D and over 250-fold selectivity over PDE4C. researchgate.net This compound also showed therapeutic effects in a zebrafish model of multiple sclerosis, halting disease progression. researchgate.net Other studies have reported on pyridazinone derivatives containing an indole residue, which showed preferential inhibitory activity towards PDE4B. nih.gov For instance, a compound bearing a 5-methoxyindole (B15748) moiety (Compound 20 ) was found to have an IC₅₀ of 251 nM for PDE4B. nih.gov The planar nature of the indole-heterocycle system is believed to facilitate better interaction within the enzyme's active site. nih.gov

Table 2: Activity of Indole Derivatives as PDE4B Inhibitors
CompoundCompound ClassTargetActivity MetricValueReference
Compound 3b2-(1H-indol-3-yl)-quinoxalinePDE4BIC500.39 ± 0.13 µM researchgate.net
Compound 20Pyridazinone-4-indolePDE4BIC50251 nM nih.gov

Chelation is a fundamental biochemical process where organic molecules, known as ligands, bind to central metal ions. nih.govnih.gov This interaction is critical for the transport, storage, and catalytic function of metals in biological systems. nih.govroutledge.com The structure of this compound and its derivatives, featuring nitrogen and oxygen atoms with lone pairs of electrons (e.g., the amino group, the keto-enol system), suggests a potential for metal ion chelation.

Transition metal ions, due to their electronic configurations, can form coordination bonds with donor atoms like oxygen and nitrogen, which are present in the indole scaffold. researchgate.net Phosphate groups and nitrogenous bases are strong ligands for these ions. researchgate.net The ability of a molecule to chelate metal ions can significantly influence its biological activity. nih.gov Chelation can facilitate the transport of metal ions to or from specific sites, alter their redox potential, and modulate their interaction with biomolecules. nih.govnih.gov While specific studies on the chelation properties of this compound are not extensively detailed, the inherent chemical functionalities of the indole core and its derivatives make them plausible candidates for interacting with biological metal ions such as zinc, iron, and copper. routledge.com

Modulatory Effects on Cellular and Molecular Processes

Beyond interacting with specific protein targets, derivatives of this compound can exert broader modulatory effects on complex cellular and molecular processes.

One notable example is the inhibition of melanogenesis. A related compound, 2-amino-3H-phenoxazin-3-one (APO), was found to be a potent inhibitor of melanin (B1238610) biosynthesis in B16 melanoma cells. nih.gov Its inhibitory effect occurred at concentrations 1,000 times lower than that of kojic acid. nih.gov The mechanism did not involve direct inhibition of the enzyme tyrosinase but rather the suppression of the protein expression of both tyrosinase and the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic genes. nih.gov This indicates that such compounds can modulate gene expression pathways to achieve a physiological effect.

In the context of microbiology, indole derivatives have been shown to affect bacterial processes like biofilm formation. mdpi.com For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (Compound 3k ) not only showed potent activity against MRSA but was also tested for its ability to prevent biofilm formation. mdpi.com Such activity is crucial, as biofilms contribute significantly to antibiotic resistance and the persistence of chronic infections. mdpi.com

Influence on Biofilm Formation

The ability of bacteria to form biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, is a significant factor in their resistance to conventional antibiotics. mdpi.com Several derivatives of the indole nucleus have demonstrated notable efficacy in inhibiting the formation of these resilient structures, particularly those of Staphylococcus aureus, a pathogen known for causing difficult-to-treat infections. mdpi.commdpi.com

Research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has identified several compounds with potent antibiofilm properties. nih.gov Specifically, compounds designated as 3aa , 3ad , 3ao , and 3aq have shown excellent activity in preventing biofilm formation and eliminating cells within mature biofilms of both standard and methicillin-resistant S. aureus (MRSA) strains. mdpi.comnih.gov Studies have shown that these substances can effectively reduce the number of living cells in planktonic cultures, which is a precursor to biofilm establishment. mdpi.com The activity of these compounds against staphylococcal biofilms was found to be significantly greater than that of the control antibiotic, amikacin. mdpi.com Further studies on an indolenine-substituted pyrazole (B372694) derivative revealed its capability to both prevent the formation of and eradicate mature biofilms of MSSA (methicillin-susceptible S. aureus) and MRSA, with a minimum biofilm inhibitory concentration (MBIC) of 1.56 µg/mL and a minimum biofilm eradication concentration (MBEC) of 6.25 µg/mL. researchgate.net

Similarly, other studies have highlighted thiazolidinone derivatives as having strong bactericidal activity against cells in mature biofilms. nih.gov One such derivative, TD-H2-A , was shown to kill over 99.4% of S. aureus cells within a biofilm at a concentration of 10 times its MIC. nih.gov This demonstrates that indole-based compounds can act against both the initial stages of biofilm formation and the more robust, established biofilm communities.

**Table 1: Antibiofilm Activity of Selected Indole Derivatives against *S. aureus***


Compound ClassSpecific DerivativeActivity TypeConcentration (µg/mL)Target OrganismReference
Indolenine-substituted pyrazoleNot specifiedMBIC501.56MSSA & MRSA
Indolenine-substituted pyrazoleNot specifiedMBEC506.25MSSA & MRSA
Indolylbenzo[d]imidazoles3aa, 3ad, 3ao, 3aqInhibition & EradicationN/AS. aureus & MRSA[4, 8]
Thiazolidinone derivativeTD-H2-ABactericidal (in biofilm)10x MICS. aureus (SA113) frontiersin.org

Mechanistic Studies of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their interaction with multiple crucial bacterial targets. nih.gov Molecular docking studies have been instrumental in elucidating these potential mechanisms. One primary mode of action appears to be the disruption of bacterial cell division and metabolic processes. nih.govnih.gov

Computational analyses of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have identified three potential protein targets: (p)ppGpp synthetases/hydrolases (like RelA/SpoT), FtsZ proteins, and pyruvate (B1213749) kinases. nih.govnih.gov The RelA/SpoT homolog proteins are critical for the bacterial stringent response, which allows bacteria to survive under nutritional stress. nih.gov FtsZ is a protein that forms a contractile ring at the site of cell division, making it an essential component of bacterial cytokinesis. nih.gov Pyruvate kinase is a key enzyme in glycolysis. nih.gov The ability of these indole derivatives to bind to such essential enzymes suggests a multi-targeted approach to their antibacterial activity. nih.gov

Other studies have pointed to different mechanisms. For instance, certain aminoguanidine-indole derivatives have been shown to induce depolarization of the bacterial membrane and disrupt its integrity. nih.gov The most active of these compounds also demonstrated notable inhibition of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids. nih.gov Molecular docking confirmed that the aminoguanidine (B1677879) moiety and the indole structure played a key role in binding to the active site of K. pneumoniae DHFR. nih.gov Further research has implicated other enzymes, such as UDP-N-acetylmuramate-L-alanine ligase (MurC), which is involved in peptidoglycan biosynthesis, and human lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, as potential targets for different indole-based heterocyclic scaffolds. frontiersin.org

Molecular Mechanisms of Antiproliferative Activity

Derivatives of the indole nucleus have shown significant antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov The molecular mechanisms underlying this activity are often linked to the inhibition of specific signaling pathways that are critical for cancer cell growth and survival.

A prominent mechanism is the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family. nih.govmdpi.com Several indole-based compounds have been identified as potent inhibitors of EGFR and other related kinases like BRAF^V600E^. nih.govmdpi.com For example, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be considered structurally related to indole derivatives, showed potent antiproliferative action. mdpi.com The most active compound, 3h , was a more potent EGFR inhibitor than the reference drug erlotinib (B232) and also showed strong inhibition of BRAF^V600E^. mdpi.com Similarly, certain spiro-3-indolin-2-one derivatives have demonstrated multi-targeted inhibitory properties against both EGFR and VEGFR-2. researchgate.net

In addition to kinase inhibition, some indole derivatives exert their antiproliferative effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govmdpi.com One study found that an indole-aryl amide derivative caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 colon cancer cells. nih.gov Nortopsentin analogues, which contain indole moieties, were found to have a pro-apoptotic mechanism associated with mitochondrial dysfunction and the accumulation of cells in the subG0/G1 phase of the cell cycle. mdpi.com These compounds were also identified as inhibitors of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. mdpi.com

Table 2: Antiproliferative Activity of Selected Indole Derivatives


CompoundCancer Cell LineActivity (IC50/GI50)Molecular TargetReference
Compound 2 (Indole-aryl amide)MCF-7 (Breast)0.81 µMNot specified mdpi.com
Compound 2 (Indole-aryl amide)PC-3 (Prostate)2.13 µMNot specified mdpi.com
Compound 5 (Indole-aryl amide)HT-29 (Colon)2.61 µMNot specified mdpi.com
Compound Va (Indole-2-carboxamide)Panc-1, MCF-7, HT-29, A-549GI50: 26-86 nMEGFR mdpi.com
Compound 3h (Triazolyl-quinolinone)Panc-1, MCF-7, HT-29, A-549GI50: 22-31 nMEGFR, BRAFV600E mdpi.com
Compound 3d (Nortopsentin analogue)NCI-60 Panel0.03-13.0 µMCDK1
Compound 3k (Nortopsentin analogue)NCI-60 Panel0.04-14.2 µMCDK1

Molecular Basis for the Observed Bioactivities of this compound Derivatives

For antimicrobial activity, the core heterocyclic skeleton, such as the indole and diketopiperazine rings in indole DKP alkaloids, is fundamental. frontiersin.org The lipophilicity of the molecule is another critical factor, as it affects the compound's ability to penetrate bacterial membranes. frontiersin.org SAR analyses have shown that potent antimicrobial activity is often associated with optimal lipophilicity, as indicated by ClogP values. frontiersin.org Furthermore, the nature and position of substituents on the indole ring can dramatically alter activity. For example, the introduction of a bromine atom into the imidazole (B134444) fragment of a 2-(1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole derivative was found to increase its activity against S. aureus by 32-fold and against MRSA by 16-fold. mdpi.com This suggests that halogens can enhance binding to target enzymes or improve membrane transport.

In the context of antiproliferative activity, SAR studies have also revealed key structural determinants. For spiro-3-indolin-2-one derivatives, chloro-substituted indolyl-containing compounds were generally more effective anti-MCF7 agents than their unsubstituted counterparts. researchgate.net The specific positioning of these halogen substituents also matters, indicating that they likely participate in crucial interactions within the binding pockets of target proteins like EGFR and VEGFR-2. researchgate.net The molecular docking simulations that underpin many mechanistic studies support this, showing how these structural features facilitate favorable binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active sites of key enzymes, thereby inhibiting their function and leading to the observed biological effect. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Amino 3h Indol 3 One Chemistry

Advancements in Sustainable Synthesis Protocols

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. tandfonline.combenthamdirect.com For the synthesis of 2-Amino-3H-indol-3-one, future research should prioritize the development of sustainable protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources. beilstein-journals.orgtandfonline.com Drawing inspiration from the green synthesis of other indole (B1671886) derivatives, several promising avenues can be explored.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indoles. tandfonline.comtandfonline.com Future studies could investigate the application of microwave irradiation to key steps in the proposed synthesis of this compound, potentially from precursors like isatin (B1672199) or substituted indoles. The use of water as a solvent or the implementation of solvent-free reaction conditions under microwave irradiation would further enhance the green credentials of the synthetic route. beilstein-journals.org

A comparative overview of potential green synthesis strategies for indole derivatives that could be adapted for this compound is presented in Table 1.

StrategyPotential Advantages for this compound SynthesisKey References
Microwave-Assisted SynthesisReduced reaction times, increased yields, potential for solvent-free conditions. tandfonline.com, tandfonline.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved mass transfer. benthamdirect.com
Use of Green Solvents (e.g., water, ionic liquids)Reduced environmental impact, potential for unique reactivity. beilstein-journals.org, benthamdirect.com
NanocatalysisHigh efficiency, recyclability of catalysts, mild reaction conditions. benthamdirect.com, x-mol.net
Multicomponent ReactionsIncreased atom economy, reduced number of synthetic steps. benthamdirect.com

Innovations in Targeted Derivatization Strategies

The functionalization of the this compound core at its various reactive sites presents a significant opportunity for creating a diverse library of novel compounds. Targeted derivatization strategies will be crucial for exploring the structure-activity relationships of its potential biological activities. The inherent reactivity of the amino group, the ketone, and the indole nucleus itself offers multiple handles for chemical modification.

Future research should focus on developing selective functionalization methods. For instance, the amino group could be a target for acylation, alkylation, or sulfonylation to introduce a variety of substituents that could modulate the compound's electronic and steric properties. The ketone at the C3 position could undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, providing access to a wide array of C3-substituted derivatives. nih.gov

Moreover, the indole ring itself can be targeted for functionalization. While the C3 position is occupied, electrophilic aromatic substitution reactions could potentially occur at other positions on the benzene (B151609) ring, guided by the electronic nature of the existing substituents. researchgate.net Modern cross-coupling methodologies could also be employed to introduce aryl, alkyl, or other functional groups at specific positions, further expanding the chemical space around the this compound scaffold. news-medical.net A summary of potential derivatization strategies is provided in Table 2.

Target SitePotential ReactionsExpected OutcomeKey References
2-Amino GroupAcylation, Alkylation, Sulfonylation, Schiff base formationModulation of electronic properties and biological activity. mdpi.com
3-Keto GroupAldol Condensation, Wittig Reaction, Reductive Amination, Grignard ReactionIntroduction of diverse substituents at the C3 position. nih.gov
Indole N-HAlkylation, Arylation, AcylationModification of solubility and pharmacokinetic properties. nih.gov
Benzene RingElectrophilic Aromatic Substitution, Cross-Coupling ReactionsIntroduction of functional groups for SAR studies. news-medical.net, researchgate.net

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental for the rational design of new synthetic routes and the prediction of its chemical behavior. The tautomeric possibilities and the interplay between the amino and keto functionalities suggest that this compound may participate in a variety of complex reaction pathways.

Future mechanistic studies should employ a combination of experimental and computational techniques. sciencedaily.com Experimental approaches could include kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. These studies would provide valuable data on reaction rates, the involvement of specific atoms in bond-breaking and bond-forming steps, and the structure of transient species.

Computational studies, using methods such as Density Functional Theory (DFT), can provide detailed insights into reaction pathways, transition state geometries, and activation energies. researchgate.net Such calculations could help to rationalize observed reactivity and selectivity, and to predict the feasibility of novel, yet to be explored, transformations of this compound. The investigation of its potential to undergo rearrangements, cycloadditions, or multicomponent reactions, drawing parallels with the rich chemistry of isatin and its derivatives, would be a particularly fruitful area of research. researchgate.netirapa.org

Identification of Novel Biological Targets and Therapeutic Potential

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. mdpi.comnih.gov Given this precedent, this compound and its derivatives are promising candidates for biological evaluation.

An initial step in this direction would be to screen this compound and a library of its derivatives against a diverse panel of biological targets. This could include assays for anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. chemijournal.commdpi.com The structural similarity to other biologically active indole derivatives, such as those targeting protein kinases, tubulin, and DNA topoisomerase, suggests that these could be promising initial targets. mdpi.com

The identification of a "hit" compound from these initial screens would then necessitate more in-depth studies to determine its mechanism of action. This would involve identifying the specific molecular target and elucidating how the compound modulates its function. Structure-activity relationship (SAR) studies would also be crucial to optimize the potency and selectivity of the lead compound, potentially leading to the development of novel therapeutic agents. The vast therapeutic landscape of indole derivatives provides a strong rationale for the exploration of this compound's biological potential. nih.gov A table of potential biological targets for indole derivatives is presented in Table 3.

Biological Target ClassExamples of Indole Derivatives' ActivityPotential Therapeutic AreaKey References
Protein KinasesInhibition of EGFR, BRAFV600E, VEGFR-2Cancer nih.gov
TubulinInhibition of tubulin polymerizationCancer mdpi.com
DNA TopoisomeraseInhibition of DNA replication and repairCancer, Antibacterial mdpi.com
Histone Deacetylase (HDAC)Modulation of gene expressionCancer mdpi.com
HIV-1 IntegraseInhibition of viral replicationAntiviral (HIV) nih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-amino-3H-indol-3-one, and how are reaction yields optimized?

  • Methodology : Catalytic methods using p-toluenesulfonic acid (p-TSA) have been reported for synthesizing indol-2-one derivatives. For example, coupling reactions under reflux conditions with p-TSA (1–5 mol%) in ethanol or acetonitrile achieve yields >70% within 3–6 hours . Optimization involves adjusting catalyst loading (e.g., 3 mol% p-TSA) and solvent polarity to stabilize intermediates. Reaction progress can be monitored via TLC or HPLC.
  • Key Data : Yields for similar indole derivatives range from 55% (low-polarity solvents) to 88% (polar aprotic solvents) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) is essential for structural confirmation. For example, 1H^1H-NMR in DMSO-d6 typically shows indole NH protons at δ 10.5–11.2 ppm and amine protons at δ 6.8–7.2 ppm. Mass spectrometry (HRMS) provides molecular ion peaks (e.g., [M+H]+^+ at m/z 175.087 for C8_8H7_7N2_2O) . IR spectroscopy identifies carbonyl stretches (1650–1680 cm1^{-1}) and amine bends (1550–1600 cm1^{-1}).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidance : While specific hazard data for this compound is limited, structurally related indole derivatives (e.g., 1,3-diiminoisoindoline) require PPE (gloves, lab coats, goggles) and handling in fume hoods due to potential respiratory irritation . Storage should be in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodology : Discrepancies in 1H^1H-NMR signals (e.g., unexpected multiplicity or shifts) often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in indol-2-ones can alter proton environments. Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3_3) to assess solvent-dependent shifts . Computational tools like DFT calculations (e.g., Gaussian) can predict optimized geometries and NMR chemical shifts for comparison .

Q. What strategies improve the reproducibility of coupling reactions involving this compound?

  • Methodology : Reproducibility issues often stem from moisture-sensitive intermediates or catalyst deactivation. Strategies include:

  • Pre-drying solvents (e.g., molecular sieves in acetonitrile).
  • Using fresh batches of p-TSA or switching to immobilized catalysts (e.g., silica-supported sulfonic acid) to enhance stability .
  • Standardizing reaction scales; micro-scale trials (0.1–1 mmol) reduce variability before scaling to 10+ mmol .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the indole C3 position often exhibits high electrophilicity (LUMO energy ≈ -1.8 eV), making it prone to nucleophilic attack . Molecular docking studies (AutoDock Vina) may also predict binding affinities for biological targets, such as enzymes in tryptophan metabolism pathways.

Q. What analytical approaches validate the purity of this compound in complex mixtures?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns (acetonitrile/water gradient) resolves indole derivatives with ≥95% purity . For trace impurities (<1%), LC-MS/MS in MRM mode identifies byproducts (e.g., dimerized species at m/z 349.1) .

Data Interpretation and Contradictions

Q. Why do yields vary significantly in metal-free syntheses of this compound derivatives?

  • Analysis : Yield discrepancies (e.g., 55% vs. 88%) correlate with solvent choice and substrate electronic effects. Electron-deficient aryl groups stabilize intermediates, while steric hindrance from ortho-substituents reduces yields by 20–30% . Contradictions in literature data may arise from unreported minor variables (e.g., stirring rate, humidity).

Q. How to address conflicting bioactivity reports for this compound analogs?

  • Resolution : Bioactivity variability (e.g., IC50_{50} differences in kinase assays) often stems from impurity profiles or assay conditions. Reproduce results using standardized protocols (e.g., ATP concentration fixed at 10 µM) and validate compound identity via X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.